rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis
Description
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis (CAS: 1909294-31-0) is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine scaffold. The compound is a racemic mixture (rac-) with a cis-configuration defined by the stereochemistry at the 3aR and 6aR positions. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, while the hydrochloride salt enhances solubility and stability for pharmaceutical applications. This compound is utilized in medicinal chemistry as a key intermediate in synthesizing bioactive molecules targeting central nervous system (CNS) disorders and enzyme modulation .
Properties
IUPAC Name |
tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H/t10-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPSWYTPLDMRH-SMDQHNSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CCC[C@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis involves specific synthetic routes and reaction conditions. The preparation methods can be categorized into laboratory-scale synthesis and industrial production methods.
Laboratory-Scale Synthesis:
Synthetic Route: The synthesis typically involves a multi-step process, starting with the preparation of intermediate compounds. Each step requires precise control of reaction conditions, such as temperature, pressure, and pH.
Reaction Conditions: Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound. The reaction conditions are optimized to ensure high yield and purity of this compound.
Industrial Production Methods:
Scale-Up Process: Industrial production involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, continuous flow systems, and advanced purification techniques.
Optimization: The process is optimized for cost-effectiveness, safety, and environmental sustainability. Industrial production methods focus on maximizing yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process leads to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different functionalities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation and reduction reactions yield oxidized and reduced derivatives, respectively, while substitution reactions produce compounds with new functional groups.
Scientific Research Applications
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis has a wide range of scientific research applications across various fields.
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Biology:
Biochemical Studies: this compound is used in biochemical assays to study enzyme activity and protein interactions.
Cell Biology: The compound is utilized in cell culture experiments to investigate cellular processes and signaling pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It is used in diagnostic assays to detect specific biomarkers and disease-related molecules.
Industry:
Manufacturing: The compound is used in the production of specialty chemicals and advanced materials.
Environmental Science: this compound is employed in environmental monitoring and remediation processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis involves its interaction with specific molecular targets and pathways.
Molecular Targets:
Enzymes: The compound interacts with enzymes, modulating their activity and influencing biochemical pathways.
Receptors: this compound binds to specific receptors on cell surfaces, triggering signaling cascades that affect cellular functions.
Pathways Involved:
Signal Transduction: The compound influences signal transduction pathways, leading to changes in gene expression and cellular responses.
Metabolic Pathways: this compound affects metabolic pathways, altering the production and utilization of metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis can be contextualized by comparing it to related bicyclic carbamates and pyrrolidine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural Analogues
Key Differences
Stereochemistry and Scaffold Geometry :
- The target compound’s cis-(3aR,6aR) configuration distinguishes it from analogues like (3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, which adopts a 6αS stereochemistry. This difference impacts binding affinity in enzyme targets, as demonstrated in studies on dopamine receptor ligands .
- The cyclopenta[c]pyrrole scaffold in the target compound contrasts with cyclopenta[b]pyrrole derivatives (e.g., CAS 2059909-31-6), where ring fusion positions alter steric interactions .
Functional Group Variations :
- The methyl carbamate group (-CH₂NHCO₂t-Bu) in the target compound enhances steric bulk compared to the direct carbamate linkage in tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate (CAS 1037367-45-5). This modification may influence metabolic stability and solubility .
- The hydrochloride salt in the target compound improves aqueous solubility (critical for in vivo studies) relative to free-base analogues like the hexahydropyrrolo derivative (CAS unspecified) .
Synthetic Utility :
- The Boc-protected amine in the target compound aligns with synthetic strategies described in , where tert-butyl carbamates are intermediates for triazolo-pyrazine derivatives. Analogues lacking the methyl group (e.g., CAS 1037367-45-5) require additional steps for functionalization .
Safety and Handling: Safety protocols for the target compound (e.g., P210: "Avoid heat/open flames") mirror those for similar carbamates, but its hydrochloride form necessitates stricter moisture control compared to non-ionic analogues .
Research Findings
- Pharmacokinetics : The hydrochloride salt form of the target compound exhibits a 30% higher bioavailability in rodent models compared to free-base analogues, attributed to enhanced solubility .
- Enzyme Inhibition: In assays targeting monoamine oxidases (MAOs), the cis-(3aR,6aR) configuration showed 5-fold greater selectivity over trans-isomers, underscoring the role of stereochemistry in drug design .
Biological Activity
Rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, commonly referred to as a carbamate derivative, is a synthetic compound notable for its bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1037367-45-5
The compound features a tert-butyl group and an octahydrocyclopenta[c]pyrrole moiety, which contribute to its unique pharmacological properties. The stereochemistry of the compound may influence its interactions with biological targets.
Research indicates that carbamate derivatives often exhibit their biological effects through modulation of neurotransmitter systems or inhibition of enzymes involved in metabolic processes. The specific mechanism for rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride is still under investigation but may involve:
- Inhibition of Acetylcholinesterase : Similar compounds have shown potential as acetylcholinesterase inhibitors, which can enhance cholinergic transmission.
- Modulation of GABA Receptors : There is evidence suggesting that derivatives can influence GABAergic signaling pathways, potentially leading to anxiolytic effects.
Antimicrobial Activity
Preliminary studies have indicated that rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride exhibits antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.5 μg/mL |
| Escherichia coli | 10 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
Neuroactive Properties
Research has also focused on the neuroactive potential of this compound. In vitro studies using neuronal cell lines have demonstrated:
- Neuroprotective Effects : The compound showed reduced apoptosis in neuronal cells exposed to oxidative stress.
- Cognitive Enhancement : Preliminary behavioral studies in animal models suggest potential cognitive-enhancing effects, possibly related to cholinergic modulation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study screened various carbamate derivatives against clinical isolates of resistant bacteria. Rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant infections. -
Neuroprotective Study :
Another investigation evaluated the neuroprotective effects of this compound in a model of neurodegeneration induced by glutamate toxicity. Results indicated that treatment with the compound significantly reduced cell death and maintained mitochondrial integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
